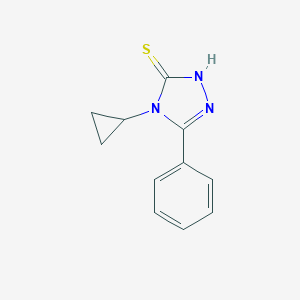

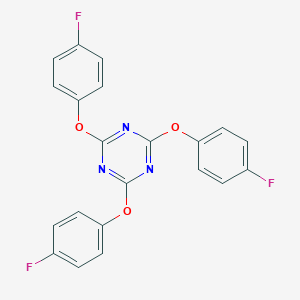

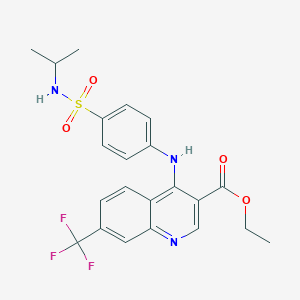

![molecular formula C26H31NO5 B253651 3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one](/img/structure/B253651.png)

3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one, also known as DPCPX, is a synthetic compound that belongs to the class of xanthine derivatives. It is a potent and selective antagonist of the A1 adenosine receptor. A1 adenosine receptors are G protein-coupled receptors that are widely distributed in the central nervous system and play a crucial role in the regulation of various physiological processes, including neurotransmission, inflammation, and cardiovascular function.

Mecanismo De Acción

3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one exerts its pharmacological effects by binding to and blocking the A1 adenosine receptor, which leads to a decrease in the activity of adenylate cyclase and a reduction in the intracellular levels of cyclic AMP. This, in turn, leads to a decrease in the release of neurotransmitters and a reduction in the excitability of neurons.

Biochemical and Physiological Effects:

3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of cardiovascular and respiratory function. Moreover, 3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for the treatment of various neurological disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one in scientific research is its high selectivity for the A1 adenosine receptor, which allows for the specific targeting of this receptor and the investigation of its role in various physiological and pathological processes. Moreover, 3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one is relatively stable and easy to handle, making it a convenient tool for laboratory experiments. However, one limitation of using 3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one is its relatively low solubility in water, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several potential future directions for the use of 3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one in scientific research. For example, studies could investigate the role of A1 adenosine receptors in the regulation of sleep and wakefulness, as well as the potential therapeutic applications of 3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one in the treatment of sleep disorders. Moreover, studies could investigate the role of A1 adenosine receptors in the regulation of pain perception, as well as the potential therapeutic applications of 3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one in the treatment of chronic pain. Finally, studies could investigate the potential use of 3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one as a neuroprotective agent in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Métodos De Síntesis

The synthesis of 3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one involves several steps, including the reaction of 3,5-dimethylphenol with propargyl bromide to form 3,5-dimethylphenylpropargyl ether, which is then reacted with 4-methylpiperidine to form 3,5-dimethylphenoxy-7-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)chromen-4-one.

Aplicaciones Científicas De Investigación

3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one has been extensively used in scientific research as a tool to investigate the role of A1 adenosine receptors in various physiological and pathological processes. For example, studies have shown that 3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one can modulate the release of neurotransmitters such as dopamine, acetylcholine, and glutamate, and can also affect synaptic plasticity and learning and memory processes. Moreover, 3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for the treatment of various neurological disorders.

Propiedades

Nombre del producto |

3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one |

|---|---|

Fórmula molecular |

C26H31NO5 |

Peso molecular |

437.5 g/mol |

Nombre IUPAC |

3-(3,5-dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one |

InChI |

InChI=1S/C26H31NO5/c1-17-6-8-27(9-7-17)14-20(28)15-30-21-4-5-23-24(13-21)31-16-25(26(23)29)32-22-11-18(2)10-19(3)12-22/h4-5,10-13,16-17,20,28H,6-9,14-15H2,1-3H3 |

Clave InChI |

OLVPFOTVBNEXTL-UHFFFAOYSA-N |

SMILES |

CC1CCN(CC1)CC(COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC(=CC(=C4)C)C)O |

SMILES canónico |

CC1CCN(CC1)CC(COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC(=CC(=C4)C)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

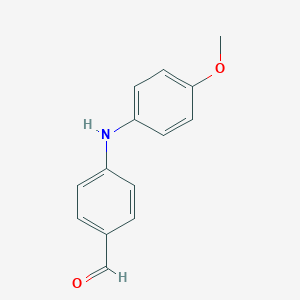

![N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B253590.png)

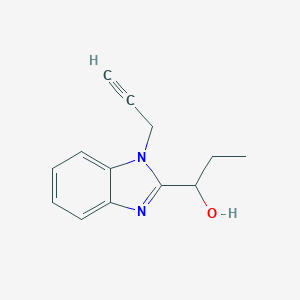

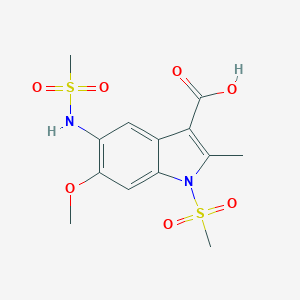

![N-[3-acetyl-1-(ethylsulfonyl)-6-methoxy-2-methyl-1H-indol-5-yl]ethanesulfonamide](/img/structure/B253610.png)

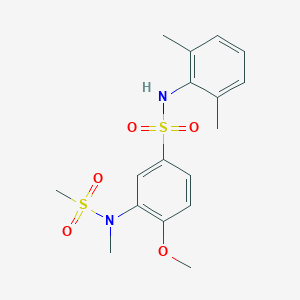

![1-(3-chlorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B253616.png)

![N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B253617.png)